6-Methyl-1,7-dihydro-2H-purine-2-thione
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Overview
Description
6-Methyl-1,7-dihydro-2H-purine-2-thione is a heterocyclic compound with a purine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,7-dihydro-2H-purine-2-thione typically involves the reaction of appropriate purine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide (MeI) as a methylating agent in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar methylation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,7-dihydro-2H-purine-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives .
Scientific Research Applications
6-Methyl-1,7-dihydro-2H-purine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-1,7-dihydro-2H-purine-2-thione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This makes it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Thioguanine: Another purine analog with similar therapeutic applications.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
6-Methyl-1,7-dihydro-2H-purine-2-thione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-1,7-dihydropurine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(8-2-7-4)10-6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETZWTMHXMVXSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=S)N1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616600 |
Source
|
Record name | 6-Methyl-1,7-dihydro-2H-purine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-42-5 |
Source
|
Record name | 6-Methyl-1,7-dihydro-2H-purine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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